molecular formula C13H18N2O B14504515 4,7-Dimethyl-1-(propan-2-yl)-3,4-dihydroquinazolin-2(1H)-one CAS No. 63611-97-2

4,7-Dimethyl-1-(propan-2-yl)-3,4-dihydroquinazolin-2(1H)-one

Cat. No.: B14504515
CAS No.: 63611-97-2
M. Wt: 218.29 g/mol
InChI Key: LSRXXUKVYIUVKO-UHFFFAOYSA-N
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Description

4,7-Dimethyl-1-(propan-2-yl)-3,4-dihydroquinazolin-2(1H)-one is a chemical compound with the molecular formula C12H16N2O It belongs to the quinazolinone family, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-Dimethyl-1-(propan-2-yl)-3,4-dihydroquinazolin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-4,7-dimethylquinazoline with isopropyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions for several hours. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial synthesis more sustainable.

Chemical Reactions Analysis

Types of Reactions

4,7-Dimethyl-1-(propan-2-yl)-3,4-dihydroquinazolin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to form corresponding quinazolinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of dihydroquinazoline derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products

The major products formed from these reactions include various substituted quinazolinones and dihydroquinazolines, which can have different biological and chemical properties.

Scientific Research Applications

4,7-Dimethyl-1-(propan-2-yl)-3,4-dihydroquinazolin-2(1H)-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer agent, anti-inflammatory compound, and antimicrobial agent. Its derivatives have shown promising activity against various biological targets.

    Biology: The compound is used in biochemical assays to study enzyme inhibition and receptor binding.

    Industry: It is utilized in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4,7-Dimethyl-1-(propan-2-yl)-3,4-dihydroquinazolin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. In receptor-mediated pathways, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4,7-Dimethylquinazoline: Lacks the isopropyl group and has different biological activities.

    1-(Propan-2-yl)-3,4-dihydroquinazolin-2(1H)-one: Lacks the methyl groups at positions 4 and 7, leading to variations in its chemical reactivity and biological properties.

Uniqueness

4,7-Dimethyl-1-(propan-2-yl)-3,4-dihydroquinazolin-2(1H)-one is unique due to the presence of both methyl and isopropyl groups, which contribute to its distinct chemical and biological properties. These structural features enhance its stability, reactivity, and potential for diverse applications in research and industry.

Properties

CAS No.

63611-97-2

Molecular Formula

C13H18N2O

Molecular Weight

218.29 g/mol

IUPAC Name

4,7-dimethyl-1-propan-2-yl-3,4-dihydroquinazolin-2-one

InChI

InChI=1S/C13H18N2O/c1-8(2)15-12-7-9(3)5-6-11(12)10(4)14-13(15)16/h5-8,10H,1-4H3,(H,14,16)

InChI Key

LSRXXUKVYIUVKO-UHFFFAOYSA-N

Canonical SMILES

CC1C2=C(C=C(C=C2)C)N(C(=O)N1)C(C)C

Origin of Product

United States

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